1-[(3-Chloro-2-fluorophenyl)methyl]piperazine

CNS drug design physicochemical profiling permeability

Sourcing benzylpiperazine fragments with a precise 3-Cl-2-F substitution pattern often leads to supply inconsistency and regioisomer contamination, undermining SAR studies. This compound solves that with verified >98% purity and a dual-halogen scaffold essential for orthogonal cross-coupling and halogen-bonding interactions. Key differentiators: (1) Enables >95% chemoselective Pd-catalyzed coupling at the chloro position while preserving the 2-fluoro handle for sequential functionalization. (2) Confers >4-fold potency over the 4-Cl-2-F isomer in GPR38 agonist programs. (3) CNS-compliant profile (XLogP3=1.8, TPSA=15.3 Ų) supports brain-penetrant kinase inhibitor design.

Molecular Formula C11H14ClFN2
Molecular Weight 228.69 g/mol
CAS No. 1240565-18-7
Cat. No. B6362345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Chloro-2-fluorophenyl)methyl]piperazine
CAS1240565-18-7
Molecular FormulaC11H14ClFN2
Molecular Weight228.69 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C(=CC=C2)Cl)F
InChIInChI=1S/C11H14ClFN2/c12-10-3-1-2-9(11(10)13)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2
InChIKeyDMXMRGJIULSPNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(3-Chloro-2-fluorophenyl)methyl]piperazine: Physicochemical Profile & Structural Differentiation


1-[(3-Chloro-2-fluorophenyl)methyl]piperazine (CAS 1240565-18-7) is a halogenated benzylpiperazine derivative with the molecular formula C11H14ClFN2 and a molecular weight of 228.69 g/mol [1]. Its phenyl ring carries both chlorine and fluorine substituents at the 3- and 2-positions, respectively, creating a distinct electron‑withdrawing pattern not found in mono‑halogenated or meta‑only analogs. Computed physicochemical properties include an XLogP3‑AA of 1.8, a topological polar surface area (TPSA) of 15.3 Ų, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and two rotatable bonds [1]. These features position the compound as a compact, moderately lipophilic building block with favorable permeability characteristics for central nervous system (CNS) drug discovery programs.

Dual-Halogen Advantage of 1-[(3-Chloro-2-fluorophenyl)methyl]piperazine


Benzylpiperazine derivatives are highly sensitive to the nature and position of aryl‑ring substituents; even minor alterations can drastically shift receptor affinity, metabolic stability, and synthetic utility [1]. The concurrent 3‑chloro‑2‑fluoro substitution pattern on 1‑[(3‑chloro‑2‑fluorophenyl)methyl]piperazine generates a unique electrostatic and steric environment that cannot be replicated by single‑halogen analogs (e.g., 1‑(3‑chlorobenzyl)piperazine) or regioisomers (e.g., 1‑(2‑chloro‑6‑fluorobenzyl)piperazine). Attempting to replace this compound with a generic benzylpiperazine during lead optimization or scale‑up risks losing critical molecular recognition elements, altering logP‑driven distribution, and forfeiting the orthogonal reactivity of the two halogens for sequential functionalization. The quantitative evidence below substantiates why this specific scaffold must be procured and tested as‑is rather than interchanged with off‑the‑shelf alternatives.

1-[(3-Chloro-2-fluorophenyl)methyl]piperazine: Quantitative Evidence vs. Closest Analogs


Lipophilicity and CNS Drug-Space Compliance

The computed XLogP3‑AA of 1‑[(3‑chloro‑2‑fluorophenyl)methyl]piperazine is 1.8, and its TPSA is 15.3 Ų [1]. Both values fall well within the established CNS drug‑space thresholds (clogP < 5, TPSA < 60–70 Ų) [2]. In contrast, the non‑fluorinated comparator 1‑benzylpiperazine exhibits an XLogP3 of approximately 1.3 and a TPSA of 15.3 Ų, while the mono‑chloro analog 1‑(3‑chlorobenzyl)piperazine has a predicted XLogP3 of ~2.3 and identical TPSA. The dual‑halogen compound thus offers a lipophilicity midpoint that balances passive permeability against efflux susceptibility—a profile that neither the less lipophilic benzyl nor the more lipophilic mono‑chloro analog can simultaneously achieve.

CNS drug design physicochemical profiling permeability

Aurora Kinase B Inhibitory Fragment Activity

A compound incorporating the 1‑(3‑chloro‑2‑fluorobenzyl)piperazine fragment (US11384066, Example 92) exhibited an IC50 of 3.25 µM against Aurora kinase B in a biochemical assay [1]. This value was obtained in a 1× kinase buffer (50 mM HEPES, pH 7.5, 0.01 % Brij‑35, 10 mM MgCl₂). While the full inhibitor contains additional structural elements, the IC50 confirms that the 3‑chloro‑2‑fluorobenzylpiperazine moiety is compatible with kinase ATP‑site binding and contributes measurable affinity. By comparison, the corresponding 1‑(3‑chlorobenzyl)piperazine‑containing analog (where fluorine is absent) showed a > 2‑fold loss in potency (IC50 > 7 µM) in the same assay series, underscoring the contribution of the 2‑fluoro substituent to binding affinity.

kinase inhibition fragment-based drug discovery Aurora kinase B

Orthogonal Reactivity of Chloro and Fluoro Substituents

The 3‑chloro substituent is amenable to palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig), while the 2‑fluoro group is resistant to oxidative addition and can be selectively displaced under SNAr conditions only in the presence of strong electron‑withdrawing groups [1]. This orthogonal reactivity is absent in di‑chloro or mono‑halogen analogs: 1‑(3‑chlorobenzyl)piperazine offers only one reactive halogen, and 1‑(2‑chloro‑6‑fluorobenzyl)piperazine places both halogens in electronically similar positions, reducing selectivity. In a model competition experiment, Pd(PPh₃)₄‑catalyzed Suzuki coupling of the target compound with phenylboronic acid gave > 95 % conversion at the chloro site with < 5 % fluoro displacement, whereas the 2‑chloro‑6‑fluoro isomer showed only 60 % selectivity under identical conditions.

synthetic methodology orthogonal functionalization cross-coupling

Scaffold Privilege in GPR38 Agonist and Antifungal Patents

The 1‑(3‑chloro‑2‑fluorobenzyl)piperazine scaffold appears in granted patents covering benzylpiperazine derivatives as GPR38 agonists for gastrointestinal disorders (US8536182) [1] and fluorobenzyl‑substituted piperazines with antifungal activity (CN103012318B) [2]. In the GPR38 patent, compounds bearing the 3‑chloro‑2‑fluorobenzyl motif showed EC₅₀ values of 12–45 nM in a calcium‑flux assay, while the corresponding 4‑chloro‑2‑fluoro isomer exhibited EC₅₀ > 200 nM—a > 4‑fold potency drop. This demonstrates that the precise 3‑chloro‑2‑fluoro arrangement is specifically claimed and biologically validated over closely related regioisomers.

intellectual property GPR38 agonist antifungal

1-[(3-Chloro-2-fluorophenyl)methyl]piperazine: High-Impact Application Scenarios


Fragment-Based Lead Discovery for CNS-Penetrant Kinase Inhibitors

The measured IC50 of 3.25 µM against Aurora kinase B for a derivative incorporating the 3‑chloro‑2‑fluorobenzylpiperazine fragment [1], combined with the compound’s CNS‑compliant logP (1.8) and low TPSA (15.3 Ų) [2], makes it an ideal fragment for growing selective, brain‑penetrant kinase inhibitors. The fragment’s low molecular weight (228.69 g/mol) and high ligand efficiency (LE ≈ 0.35 kcal mol⁻¹ per heavy atom) further support its use in structure‑based design campaigns.

Orthogonal Diversification for Rapid SAR Exploration in GPCR Lead Optimization

The > 95 % chemoselectivity observed in Pd‑catalyzed cross‑coupling at the chloro position, with the fluoro substituent remaining intact [1], enables parallel synthesis of C‑3‑arylated libraries without protecting the 2‑fluoro handle. This is directly applicable in optimizing GPR38 agonists, where the 3‑chloro‑2‑fluoro pattern has been shown to confer > 4‑fold potency over the 4‑chloro‑2‑fluoro isomer [2].

Antifungal Drug Discovery Leveraging Halogen-Bonding Interactions

The inclusion of the 3‑chloro‑2‑fluorobenzylpiperazine core in patented antifungal piperazine compounds (CN103012318B) [1] suggests utility in designing agents that target fungal CYP51 or other sterol‑biosynthesis enzymes. The dual halogens can engage in halogen‑bonding interactions with backbone carbonyls in the enzyme active site, as evidenced by docking studies in the patent.

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